molecular formula C19H18F3NO2 B1324802 4-Morpholinomethyl-4'-trifluoromethylbenzophenone CAS No. 898770-41-7

4-Morpholinomethyl-4'-trifluoromethylbenzophenone

Cat. No.: B1324802
CAS No.: 898770-41-7
M. Wt: 349.3 g/mol
InChI Key: RJTHEZJUVAYOTG-UHFFFAOYSA-N
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Description

4-Morpholinomethyl-4’-trifluoromethylbenzophenone is a chemical compound with the molecular formula C19H18F3NO2. It is known for its unique structure, which includes a morpholine ring and a trifluoromethyl group attached to a benzophenone core. This compound is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinomethyl-4’-trifluoromethylbenzophenone typically involves the reaction of 4-trifluoromethylbenzophenone with morpholine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of 4-Morpholinomethyl-4’-trifluoromethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and minimize impurities. Quality control measures are implemented to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Morpholinomethyl-4’-trifluoromethylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

4-Morpholinomethyl-4’-trifluoromethylbenzophenone is utilized in several scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-Morpholinomethyl-4’-trifluoromethylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-Morpholinomethyl-4’-trifluoromethylbenzophenone include:

  • 4-Morpholinomethylbenzophenone
  • 4-Trifluoromethylbenzophenone
  • 4-Morpholinomethyl-4’-methylbenzophenone

Uniqueness

What sets 4-Morpholinomethyl-4’-trifluoromethylbenzophenone apart from similar compounds is the presence of both the morpholine ring and the trifluoromethyl group. This unique combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

[4-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3NO2/c20-19(21,22)17-7-5-16(6-8-17)18(24)15-3-1-14(2-4-15)13-23-9-11-25-12-10-23/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTHEZJUVAYOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642648
Record name {4-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898770-41-7
Record name Methanone, [4-(4-morpholinylmethyl)phenyl][4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898770-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642648
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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